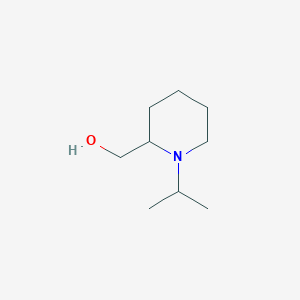
1-(2-Propyl)-2-piperidinemethanol
Vue d'ensemble
Description
1-(2-Propyl)-2-piperidinemethanol, also known as A-84543, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-(2-Propyl)-2-piperidinemethanol is not fully understood. However, it has been shown to act on the opioid and dopaminergic systems in the brain. It has been suggested that it may act as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. Additionally, it has been shown to increase dopamine release in the nucleus accumbens, which may contribute to its anti-addictive effects.
Effets Biochimiques Et Physiologiques
1-(2-Propyl)-2-piperidinemethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, which may be due to its effects on the opioid system. Additionally, it has been shown to reduce inflammation in animal models, which may be due to its effects on the immune system. Furthermore, it has been shown to reduce anxiety in animal models, which may be due to its effects on the GABAergic system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Propyl)-2-piperidinemethanol in lab experiments is that it has been extensively studied and has shown promising results in animal models. Additionally, it has a relatively simple synthesis method and can be easily purified. However, one limitation is that its mechanism of action is not fully understood, which may make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for the study of 1-(2-Propyl)-2-piperidinemethanol. One direction is to investigate its potential as a treatment for addiction in humans. Additionally, further research is needed to understand its mechanism of action and to identify specific pathways that it targets. Furthermore, it may be beneficial to investigate its potential as a treatment for other neurological disorders such as depression and anxiety. Overall, 1-(2-Propyl)-2-piperidinemethanol has shown promising results in animal models and has the potential to be a valuable therapeutic agent in the future.
Applications De Recherche Scientifique
1-(2-Propyl)-2-piperidinemethanol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in rats. Furthermore, it has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
135938-65-7 |
|---|---|
Nom du produit |
1-(2-Propyl)-2-piperidinemethanol |
Formule moléculaire |
C9H19NO |
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(1-propan-2-ylpiperidin-2-yl)methanol |
InChI |
InChI=1S/C9H19NO/c1-8(2)10-6-4-3-5-9(10)7-11/h8-9,11H,3-7H2,1-2H3 |
Clé InChI |
MGHBKVAZXQNHPK-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCCC1CO |
SMILES canonique |
CC(C)N1CCCCC1CO |
Synonymes |
2-Piperidinemethanol,1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

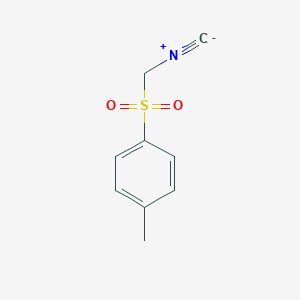
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
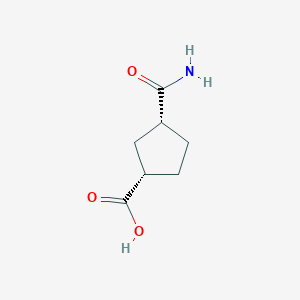

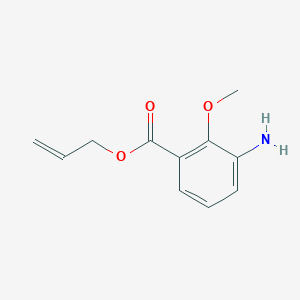

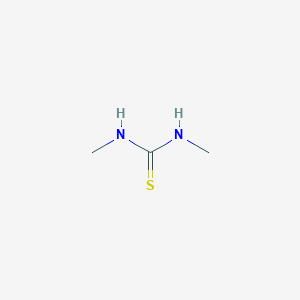
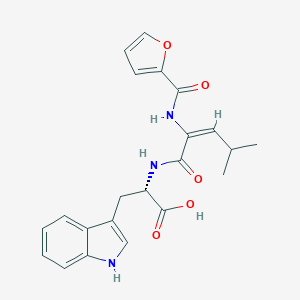

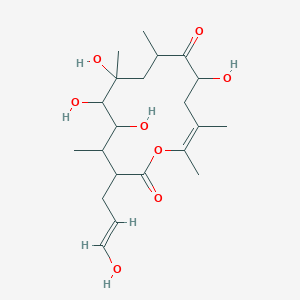
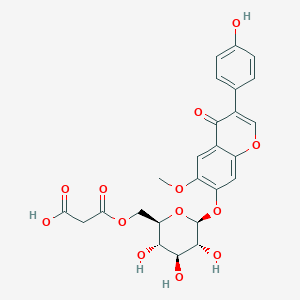
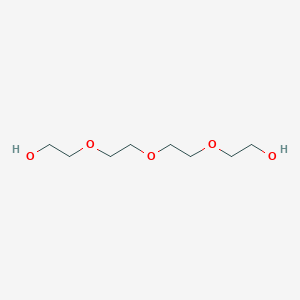
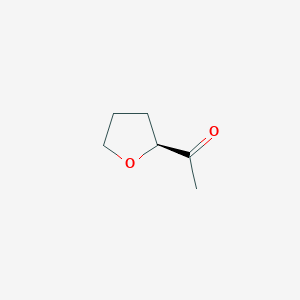
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)